N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide
Description
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO4/c1-14-5-3-4-6-17(14)23-13-18(20)19-11-12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-13H2,1-2H3,(H,19,20) |
InChI Key |
FLLSFSWEDAHLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCOC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Etherification via Mitsunobu Reaction
The Mitsunobu reaction enables regioselective ether formation under mild conditions. Ethyl glycolate reacts with 2-methylphenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form ethyl 2-(2-methylphenoxy)acetate, which is hydrolyzed to the acid:
Alkylation of Sodium Phenoxide
An alternative method involves alkylation of 2-methylphenol with ethyl chloroacetate in alkaline conditions:
Yield : 60–70% due to competing O- vs. C-alkylation.
Synthesis of 2-(4-Methoxyphenoxy)ethylamine
Nucleophilic Displacement of Ethylene Oxide
4-Methoxyphenol reacts with ethylene oxide in basic conditions to form 2-(4-methoxyphenoxy)ethanol, which is subsequently converted to the amine via a Gabriel synthesis:
Reductive Amination
2-(4-Methoxyphenoxy)acetaldehyde, generated by oxidation of the corresponding alcohol, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride:
Amide Coupling Strategies
HATU-Mediated Coupling
Activation of 2-(2-methylphenoxy)acetic acid with HATU and DIPEA, followed by reaction with 2-(4-methoxyphenoxy)ethylamine:
Ethyl Chloroformate Activation
The acid is treated with ethyl chloroformate and N-methylmorpholine to form a mixed anhydride, which reacts with the amine:
Conditions : THF, 0°C to rt, 6 h.
Yield : 70–75%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mitsunobu + HATU | High regioselectivity, mild conditions | Cost of reagents (DEAD, HATU) | 80–90 |
| Alkylation + EDC Coupling | Low-cost starting materials | Lower yields due to side reactions | 60–70 |
| Reductive Amination | Avoids harsh acidic/basic conditions | Requires oxidation step for aldehyde | 65–75 |
Purification and Characterization
Final purification is achieved via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water. Characterization includes:
-
¹H NMR (CDCl₃): δ 6.8–7.2 (m, aromatic H), 4.2 (s, OCH₂CO), 3.8 (s, OCH₃), 2.3 (s, CH₃).
Scalability and Industrial Feasibility
The HATU-mediated coupling offers the best balance of yield and purity for lab-scale synthesis. For industrial production, the ethyl chloroformate method is preferred due to lower reagent costs, despite modest yields. Continuous flow systems could enhance the alkylation step’s efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitrating agents.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
*Calculated based on structural analysis.
Key Observations:
Substituent Effects on Bioactivity: The 2-methylphenoxy group (as in the target compound and derivatives) is associated with anti-inflammatory and analgesic activities, likely due to enhanced lipophilicity and receptor binding . N-linked substituents influence pharmacokinetics. For example, mefexamide’s diethylaminoethyl group enhances CNS penetration, contrasting with the target compound’s non-ionic 4-methoxyphenoxyethyl chain .
Synthetic Flexibility: Phenoxy acetamides are synthesized via chloroacetylation of amines followed by nucleophilic substitution with phenols (). Modifications at R1 and R2 allow tuning of biological and physicochemical properties .
Further studies are needed to validate this hypothesis.
Biological Activity
N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate enzyme activities linked to inflammatory pathways, potentially leading to reduced inflammation in various models.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
- Anticancer Activity : Some studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism of action for this compound involves interactions with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
- Receptor Modulation : It could also interact with cellular receptors, influencing various signaling pathways that regulate cell proliferation and apoptosis.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |
| Study 2 | Antimicrobial activity | Showed inhibition of bacterial growth against Staphylococcus aureus at low concentrations. |
| Study 3 | Anticancer properties | Induced apoptosis in cancer cell lines with an IC50 value of approximately 20 µM. |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-[2-(4-hydroxyphenyl)ethyl]acetamide | C10H13NO3 | Hydroxy group enhances potential biological activity. |
| N-[2-(4-chlorophenyl)thio]ethylacetamide | C12H14ClNOS | Contains a thioether group, differing in reactivity. |
| 4-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine hydrochloride | C14H21ClNO | Piperidine ring introduces different pharmacological properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
